3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-20-15-8-14(2-3-16(15)26-17(20)22)27(23,24)19-13-9-18-21(11-13)10-12-4-6-25-7-5-12/h2-3,8-9,11-12,19H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXAEMRHUSEGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)CC4CCOCC4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound includes a sulfonamide group, a benzo[d]oxazole moiety, and a pyrazole derivative with a tetrahydro-pyran substituent. The complexity of its structure suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often interact with specific enzymes or receptors in biological systems. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The presence of the pyrazole ring may enhance the compound's ability to modulate enzymatic activity or receptor binding.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives. The compound has shown promise against various bacterial strains, potentially due to its ability to inhibit folate synthesis pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: In vitro Evaluation
In a recent study, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 80 |
| 50 | 60 | 55 |
| 100 | 30 | 25 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for assessing the safety and efficacy of any therapeutic agent. Preliminary findings suggest that the compound has moderate solubility and favorable absorption characteristics. Toxicological assessments indicate low cytotoxicity at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include sulfonamide- and heterocycle-containing compounds. Below is a comparative analysis:
Crystallographic Methodology
The structural determination of the target compound and its analogues relies heavily on SHELX software. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling, pyrazole functionalization, and cyclization. Key steps include:
- Sulfonamide Formation : Reacting benzo[d]oxazole-5-sulfonyl chloride with a pyrazole-amine derivative under basic conditions (e.g., K₂CO₃ in DMF) at room temperature .
- Tetrahydro-2H-pyran Integration : Alkylation of the pyrazole nitrogen using (tetrahydro-2H-pyran-4-yl)methyl halides, requiring optimized stoichiometry to avoid over-alkylation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the purity and structural integrity of the compound be validated after synthesis?
- Methodological Answer :
- Spectroscopic Analysis : ¹H/¹³C NMR to confirm functional groups (e.g., sulfonamide S=O at ~1100 cm⁻¹ in IR, pyran methylene protons at δ 3.5–4.0 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) for absolute configuration verification .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell lines (e.g., HEK293 vs. HeLa), and incubation time .
- Structural Analog Comparison : Benchmark activity against analogs (e.g., furan vs. thiophene substituents) to identify pharmacophore contributions .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values, considering batch-to-batch variability in compound synthesis .
Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2), guided by crystallographic data from SHELX-refined structures .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes, correlating with in vitro inhibition assays .
- QSAR Modeling : Train models on datasets of sulfonamide derivatives to predict ADMET properties and optimize substituents .
Q. What are the common challenges in crystallizing this compound, and how can they be addressed using SHELX programs?
- Methodological Answer :
- Crystallization Issues : Poor crystal growth due to flexible tetrahydro-2H-pyran moiety. Mitigate by:
- Solvent Screening : Use vapor diffusion with PEG 4000/isopropanol .
- Twinned Data Handling : SHELXL’s TWIN/BASF commands to refine twinned crystals, improving R-factor convergence (<0.05) .
- Hydrogen Bonding Analysis : SHELXPRO’s graphical interface to map interactions (e.g., sulfonamide O···H-N pyrazole) critical for lattice stability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Polarity Tests : Measure logP values (shake-flask method) to quantify hydrophobicity. Conflicting data may arise from aggregation in DMSO .
- Dynamic Light Scattering (DLS) : Detect nano-aggregates in aqueous buffers, which may falsely reduce apparent solubility .
Structural and Functional Comparison
Q. How does the tetrahydro-2H-pyran substituent influence bioactivity compared to simpler alkyl chains?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
